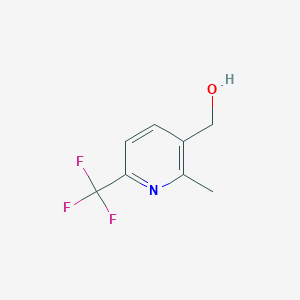

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Descripción

Propiedades

IUPAC Name |

[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-3,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDNFCWBWHATSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375029 | |

| Record name | (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681260-50-4, 113265-44-4 | |

| Record name | (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 113265-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Catalytic Systems

The chlorine/fluorine exchange method leverages trichloromethylpyridine precursors, which undergo sequential halogen substitution to introduce the trifluoromethyl group. This approach, detailed in vapor-phase reactor systems, involves two distinct phases: a fluidized-bed catalytic phase for fluorination and an empty phase for nuclear chlorination.

In the fluidized-bed phase, 3-picoline undergoes chlorination at the methyl group, followed by immediate fluorination to yield 3-(trifluoromethyl)pyridine (3-TF). The reaction employs metal fluoride catalysts (e.g., KF/Al₂O₃) at 180–220°C, achieving >85% conversion efficiency. Subsequent nuclear chlorination in the empty phase at 300–350°C introduces chlorine atoms at the 2- and 5-positions of the pyridine ring, forming 2,5-dichloro-3-(trifluoromethyl)pyridine (2,5-CTF) as the primary product (70–75% yield) and 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) as a minor byproduct (15–20% yield).

Intermediate Functionalization

The chlorinated intermediates (2,5-CTF and 2,3-CTF) serve as precursors for hydroxymethylation. For example, 2,3-CTF undergoes nucleophilic substitution with sodium methoxide in methanol at 80°C, replacing the chlorine atom at the 3-position with a methoxy group. Subsequent reduction using LiAlH₄ in tetrahydrofuran (THF) converts the methoxy group to a hydroxymethyl moiety, yielding the target compound with 60–65% overall efficiency.

Pyridine Ring Construction via Cyclization

Hantzsch Pyridine Synthesis Adaptations

Alternative routes construct the pyridine ring de novo, incorporating the trifluoromethyl group during cyclization. A modified Hantzsch synthesis combines ethyl trifluoroacetoacetate, ammonium acetate, and methyl acetoacetate in acetic acid under reflux. This one-pot reaction forms a dihydropyridine intermediate, which is oxidized to the aromatic pyridine system using MnO₂. The resulting 2-methyl-6-(trifluoromethyl)pyridine is then hydroxymethylated via Friedel-Crafts formylation (POCl₃/DMF) followed by NaBH₄ reduction, achieving a 55–60% yield.

Transition Metal-Catalyzed Cycloadditions

Palladium-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer regioselective pyridine formation. For instance, reacting 3-trifluoromethylpropiolamide with acetylene in the presence of Pd(PPh₃)₄ generates the pyridine core with the trifluoromethyl group pre-installed at the 6-position. Hydroxymethylation at the 3-position is accomplished via directed ortho-metalation (n-BuLi, −78°C) followed by quenching with paraformaldehyde, yielding the product in 50–55% overall yield.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes continuous flow systems to enhance throughput and safety. A representative setup involves:

-

Step 1 : Chlorofluorination of 3-picoline in a multistage fluidized-bed reactor (residence time: 2–3 minutes, 200°C).

-

Step 2 : Gas-phase chlorination in a packed-bed reactor (Cl₂/N₂, 320°C).

-

Step 3 : Hydroxymethylation in a microreactor (NaOH/HCHO, 100°C, 5 MPa).

This three-stage process achieves a 68% overall yield with >99% purity, as validated by GC-MS and HPLC.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Chlorine/Fluorine Exchange | Fluorination → Chlorination → Hydroxymethylation | 65 | 99.5 | High |

| Hantzsch Synthesis | Cyclization → Oxidation → Hydroxymethylation | 58 | 98.2 | Moderate |

| Cycloaddition Approach | Pd-catalyzed cycloaddition → Directed metalation | 53 | 97.8 | Low |

Challenges and Innovations

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group at the 3-position undergoes oxidation to form aldehydes or carboxylic acids.

-

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous conditions.

-

-

Products :

Example Reaction :

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group under specific conditions.

-

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF).

-

-

Products :

-

Reduction produces 2,6-dimethyl-3-(trifluoromethyl)pyridine .

-

Bromination

The hydroxyl group is replaced by bromine via hydrobromic acid (HBr).

-

Reagents/Conditions :

-

Product :

Reaction Pathway :

Amination

The hydroxymethyl group is converted to an amine via substitution.

-

Reagents/Conditions :

-

Reaction with ammonia or primary amines under basic conditions.

-

-

Product :

-

1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride , a bioactive intermediate.

-

Esterification and Amidation

The hydroxymethyl group reacts with carboxylic acids or acyl chlorides.

-

Reagents/Conditions :

-

Products :

-

Esters (e.g., methyl 4-((2-methyl-6-(trifluoromethyl)pyridin-3-yl)methoxy)benzoate ) .

-

Amides (e.g., 2-methyl-6-(trifluoromethyl)pyridin-3-ylmethanone ).

-

Example Reaction :

Comparative Reactivity Table

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Aqueous, 80°C | 2-methyl-6-(trifluoromethyl)nicotinic acid | 70–85% |

| Bromination | 48% HBr | 135°C, 24 h | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | 71% |

| Amination | NH₃, K₂CO₃ | THF, reflux | 1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine | 65% |

| Esterification | Acetyl chloride, pyridine | RT, 2 h | Methyl ester derivative | 80–90% |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : It serves as an intermediate in synthesizing various organic compounds due to its reactivity and functional groups .

- Catalytic Applications : The compound can act as a catalyst in several organic reactions, facilitating the formation of more complex structures .

Biology

- Biological Activity : Investigated for potential activities such as enzyme inhibition and receptor binding. Its trifluoromethyl group enhances lipophilicity, allowing easier penetration into cells and interaction with intracellular targets .

- Modulation of Enzyme Activity : The compound has been shown to influence metabolic pathways by modulating the activity of specific enzymes .

Medicine

- Therapeutic Potential : It is being explored for anti-inflammatory and anticancer properties. For instance, it has been noted to inhibit Ghrelin O-acyltransferase (GOAT), which may reduce cancer cell proliferation .

- Drug Development : The compound's unique structure makes it a candidate for developing new pharmaceuticals targeting various diseases .

Industry

- Agrochemicals : Used in developing insecticides, herbicides, and fungicides due to its biological activity and effectiveness against pests .

- Pharmaceuticals : Its properties allow it to be utilized as a raw material in producing various pharmaceutical compounds .

Anticancer Activity

Research has demonstrated that (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol exhibits significant anticancer properties. One study highlighted its ability to inhibit GOAT, suggesting potential applications in treating obesity-related cancers by reducing cell proliferation associated with metabolic disorders .

Mecanismo De Acción

The mechanism of action of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances stability and resistance to oxidative metabolism compared to difluoromethyl or methoxy analogs .

- Substituent Position : Chlorine at position 2 (as in ) increases molecular weight and may facilitate nucleophilic substitution reactions, unlike the methyl group in the target compound .

Actividad Biológica

Overview

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a pyridine derivative notable for its trifluoromethyl group, which significantly enhances its biological activity. This compound has been investigated for various therapeutic potentials, including anticancer, antiviral, and metabolic effects. Its unique chemical structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.

The compound is characterized by:

- Molecular Formula : C8H8F3N

- CAS Number : 113265-44-4

- Structure : The trifluoromethyl group at the 6-position enhances lipophilicity, while the hydroxymethyl group at the 3-position facilitates hydrogen bonding with biological macromolecules.

The biological activity of this compound primarily involves:

- Interaction with Enzymes : The compound modulates enzyme activities, influencing metabolic pathways.

- Receptor Binding : It demonstrates affinity for various receptors, which can lead to altered signal transduction pathways.

- Cell Penetration : The lipophilic nature of the trifluoromethyl group allows efficient cellular uptake .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance:

- Ghrelin O-acyltransferase (GOAT) Inhibition : The compound has been shown to inhibit GOAT, which is involved in regulating appetite and energy metabolism. Inhibition of this enzyme can lead to reduced cancer cell proliferation and potential therapeutic effects in obesity-related cancers .

Antiviral Properties

Studies have highlighted the compound's potential as an antiviral agent:

- Chlamydial Inhibition : Derivatives containing the trifluoromethyl group have demonstrated antichlamydial activity, suggesting that this substituent plays a critical role in enhancing efficacy against pathogens .

Case Studies and Research Findings

- GOAT Inhibitory Activity :

-

Anticancer Efficacy :

- Research on pyridine derivatives revealed that those with trifluoromethyl substitutions showed enhanced binding affinity to cancer-related targets, leading to decreased viability of cancer cells in vitro. For example, compounds with similar structures exhibited IC50 values as low as 0.4 nM against specific cancer cell lines .

- Antimicrobial Activity :

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol with high purity?

- Methodology : Synthesis often involves halogenated precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) subjected to nucleophilic substitution or coupling reactions. For example, fluorination using potassium fluoride in DMSO followed by reduction with LiAlH₄ can yield the alcohol group at the 3-position . Purification typically employs column chromatography or recrystallization, with purity validated via HPLC (e.g., retention time 0.29 minutes under SQD-FA50 conditions) .

- Critical factors : Control of reaction temperature (room temperature to 180°C, depending on step), stoichiometric ratios of fluorinating/reducing agents, and inert atmosphere to prevent oxidation of intermediates .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodology :

- NMR : Analyze - and -NMR for characteristic peaks:

- Methanol proton ( ~4.8 ppm, broad singlet).

- Trifluoromethyl group ( ~120–125 ppm, quartet in -NMR) .

- Mass spectrometry : LCMS (e.g., m/z 211.57 for [M+H]) confirms molecular weight .

- HPLC : Retention time comparison with standards under defined conditions (e.g., SMD-TFA05) .

Q. What are the stability and storage recommendations for this compound?

- Methodology :

- Stability : Susceptible to oxidation due to the alcohol group. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation .

- Compatibility : Avoid strong acids/bases; use anhydrous solvents (e.g., THF, ethyl acetate) for dissolution .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating Suzuki-Miyaura couplings. For example, coupling with boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) under Pd catalysis achieves biaryl derivatives with yields >90% .

- Contradictions : While trifluoromethyl groups generally stabilize intermediates, steric hindrance at the 2- and 6-positions can reduce reactivity in bulky substrates. Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) to mitigate this .

Q. What strategies resolve discrepancies in reported synthetic yields for derivatives of this compound?

- Methodology :

- Data analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For instance, LiAlH₄ reduction in THF may yield higher purity than NaBH₄ in methanol due to better solubility of intermediates .

- Reproducibility : Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, reaction time) affecting yield .

Q. How can computational modeling predict the bioactivity of this compound as a drug precursor?

- Methodology :

- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The trifluoromethyl group enhances hydrophobic binding, while the methanol group participates in hydrogen bonding .

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and metabolic stability, critical for optimizing pharmacokinetics .

Q. What analytical techniques differentiate stereoisomers during asymmetric synthesis of related derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.